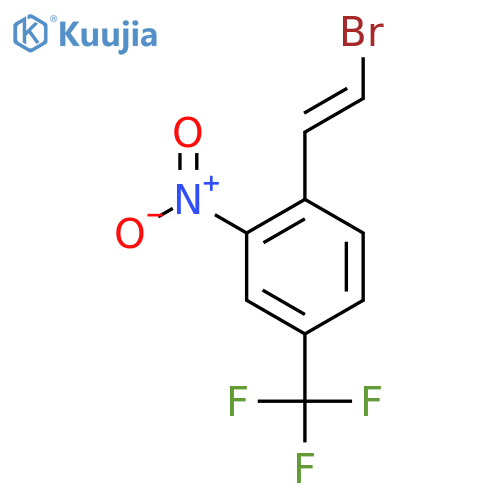Cas no 2138803-23-1 (1-(2-Bromoethenyl)-2-nitro-4-(trifluoromethyl)benzene)

2138803-23-1 structure
商品名:1-(2-Bromoethenyl)-2-nitro-4-(trifluoromethyl)benzene
1-(2-Bromoethenyl)-2-nitro-4-(trifluoromethyl)benzene 化学的及び物理的性質
名前と識別子
-
- 2138803-23-1
- EN300-802494
- 1-(2-bromoethenyl)-2-nitro-4-(trifluoromethyl)benzene
- 1-(2-Bromoethenyl)-2-nitro-4-(trifluoromethyl)benzene
-
- インチ: 1S/C9H5BrF3NO2/c10-4-3-6-1-2-7(9(11,12)13)5-8(6)14(15)16/h1-5H/b4-3+
- InChIKey: SRWOYQHCLIVAAT-ONEGZZNKSA-N
- ほほえんだ: Br/C=C/C1C=CC(C(F)(F)F)=CC=1[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 294.94558g/mol
- どういたいしつりょう: 294.94558g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 1
- 複雑さ: 288
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.8
- トポロジー分子極性表面積: 45.8Ų
1-(2-Bromoethenyl)-2-nitro-4-(trifluoromethyl)benzene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-802494-0.25g |
1-(2-bromoethenyl)-2-nitro-4-(trifluoromethyl)benzene |
2138803-23-1 | 95% | 0.25g |
$670.0 | 2024-05-21 | |
| Enamine | EN300-802494-10.0g |
1-(2-bromoethenyl)-2-nitro-4-(trifluoromethyl)benzene |
2138803-23-1 | 95% | 10.0g |
$3131.0 | 2024-05-21 | |
| Enamine | EN300-802494-5.0g |
1-(2-bromoethenyl)-2-nitro-4-(trifluoromethyl)benzene |
2138803-23-1 | 95% | 5.0g |
$2110.0 | 2024-05-21 | |
| Enamine | EN300-802494-0.1g |
1-(2-bromoethenyl)-2-nitro-4-(trifluoromethyl)benzene |
2138803-23-1 | 95% | 0.1g |
$640.0 | 2024-05-21 | |
| Enamine | EN300-802494-1.0g |
1-(2-bromoethenyl)-2-nitro-4-(trifluoromethyl)benzene |
2138803-23-1 | 95% | 1.0g |
$728.0 | 2024-05-21 | |
| Enamine | EN300-802494-2.5g |
1-(2-bromoethenyl)-2-nitro-4-(trifluoromethyl)benzene |
2138803-23-1 | 95% | 2.5g |
$1428.0 | 2024-05-21 | |
| Enamine | EN300-802494-0.5g |
1-(2-bromoethenyl)-2-nitro-4-(trifluoromethyl)benzene |
2138803-23-1 | 95% | 0.5g |
$699.0 | 2024-05-21 | |
| Enamine | EN300-802494-0.05g |
1-(2-bromoethenyl)-2-nitro-4-(trifluoromethyl)benzene |
2138803-23-1 | 95% | 0.05g |
$612.0 | 2024-05-21 |
1-(2-Bromoethenyl)-2-nitro-4-(trifluoromethyl)benzene 関連文献
-
Wulan Tri Wahyuni,Frank Marken Analyst, 2020,145, 1903-1909
-
Qingxiao Zou,Weilong Liu New J. Chem., 2021,45, 530-534
-
Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873
-
4. Synthesis and molecular structure of pentafluoroethyl derivatives of C70: C70(C2F5)8 and C70(C2F5)10Nadezhda B. Tamm,Ilya N. Ioffe,Erhard Kemnitz,Sergey I. Troyanov Dalton Trans., 2009, 2740-2745
2138803-23-1 (1-(2-Bromoethenyl)-2-nitro-4-(trifluoromethyl)benzene) 関連製品
- 1795085-82-3(3-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione)
- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)
- 1354000-22-8(2-[Methyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol)
- 680618-12-6(2-ETHOXY-5-[(PYRROLIDINE-1-CARBONYL)-AMINO]-BENZENESULFONYL CHLORIDE)
- 1447952-95-5(3-Ethyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyridazin-4-one)
- 1361517-76-1(2'-Iodo-4'-methyl-3,4,5-trichlorobiphenyl)
- 1805703-96-1(Ethyl 2-(3-bromopropanoyl)-4-ethylbenzoate)
- 309755-91-7((5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)
- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)
- 2141327-07-1(benzyl N-3-(4-fluorophenyl)-2-hydroxypropylcarbamate)
推奨される供給者
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量
